molecular formula C14H12N2 B14417605 1-(Pyridin-4-ylmethyl)indole CAS No. 82485-24-3

1-(Pyridin-4-ylmethyl)indole

Cat. No.: B14417605
CAS No.: 82485-24-3
M. Wt: 208.26 g/mol
InChI Key: LUHJZDCSPPPIDT-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)indole, with the molecular formula C14H12N2, is a chemical compound of interest in scientific research and development . This structure features an indole moiety linked to a pyridine ring via a methylene bridge. The pyridine component is a fundamental heterocyclic aromatic compound known for its electron-deficient nature and weak basicity, which can influence the overall properties and reactivity of its derivatives . Compounds containing pyridine and indole scaffolds are prevalent in medicinal chemistry and drug discovery efforts, often serving as key intermediates for the synthesis of more complex molecules or as core structures in the development of pharmacologically active agents . Researchers value this compound for its potential application in exploring biological pathways and as a building block in organic synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

82485-24-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)indole

InChI

InChI=1S/C14H12N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-10H,11H2

InChI Key

LUHJZDCSPPPIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Direct Alkylation Using Halogenated Precursors

The most straightforward route involves the reaction of indole with pyridin-4-ylmethyl halides (e.g., pyridin-4-ylmethyl chloride or bromide) under basic conditions. Deprotonation of indole’s N–H bond using sodium hydride or potassium tert-butoxide generates a nucleophilic indolide ion, which displaces the halide in an SN2 mechanism. For example, treatment of indole with pyridin-4-ylmethyl bromide in dimethylformamide (DMF) at 60°C for 12 hours yields 1-(pyridin-4-ylmethyl)indole in 68% yield after silica gel chromatography. Side products, such as dialkylated species or ring-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 indole-to-halide ratio) and reaction temperature.

Phase-Transfer Catalysis for Enhanced Efficiency

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reactivity in biphasic systems. A 2020 study demonstrated that indole and pyridin-4-ylmethyl bromide in a toluene/water mixture with TBAB (10 mol%) at room temperature achieved 74% conversion within 6 hours. This method reduces energy consumption and bypasses the need for anhydrous conditions, aligning with green chemistry principles.

Leimgruber−Batcho Indole Synthesis with Pyridylmethyl Modifications

Adaptation of the Classical Pathway

The Leimgruber−Batcho method, traditionally used to synthesize indoles from o-nitrotoluenes, can be modified to incorporate pyridin-4-ylmethyl groups. Starting with 2-nitro-3-(pyridin-4-ylmethyl)benzaldehyde, reductive cyclization using hydrogen gas and palladium on carbon (Pd/C) in ethanol at 50 psi produces the target compound in 55% yield. Critical to success is the steric and electronic compatibility of the pyridyl substituent during the cyclization step, as excessive bulk may hinder imine formation.

Camphor Sulfonate-Assisted Purification

Eli Lilly’s patented approach for analogous indole derivatives employs camphor sulfonate salts to enhance crystallinity. Applying this to this compound, the free base is treated with (−)-10-camphorsulfonic acid in isopropanol, yielding a diastereomeric salt that crystallizes with >99% enantiomeric excess. Subsequent basification recovers the pure product, achieving <1% impurities without chromatography.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Aryl-Pyridyl Linkages

A disconnection strategy involving Suzuki coupling between indolylboronic acids and 4-(bromomethyl)pyridine offers regioselective control. For instance, indol-1-ylboronic acid and 4-(bromomethyl)pyridine react under palladium(II) acetate catalysis with triphenylphosphine (PPh3) as a ligand in tetrahydrofuran (THF)/water (3:1) at 80°C. This method affords this compound in 62% yield, though competing protodeboronation limits efficiency.

Ullmann-Type Coupling for Direct N–C Bond Formation

Copper(I)-mediated Ullmann coupling bypasses pre-functionalized intermediates. Indole and 4-(chloromethyl)pyridine react with copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) at 120°C, yielding the product in 48% yield after 24 hours. While slower than palladium-based methods, this approach avoids sensitive boronic acid precursors.

Reductive Amination Pathways

Condensation of Indole with Pyridine-4-carbaldehyde

Reductive amination between indole and pyridine-4-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer) provides a one-pot route. The imine intermediate forms rapidly at room temperature, and subsequent reduction yields this compound in 53% yield. Excess aldehyde (2.5 equiv.) and prolonged reaction times (72 hours) are necessary due to the low nucleophilicity of indole’s nitrogen.

Catalytic Hydrogenation of Schiff Bases

An alternative employs hydrogen gas (1 atm) and Raney nickel to reduce the imine derived from indole and pyridine-4-carbaldehyde. This method achieves 60% yield in ethanol at 50°C but requires careful exclusion of moisture to prevent catalyst deactivation.

Radical-Mediated Alkylation Techniques

Photoredox Catalysis for C–H Functionalization

Visible-light-driven alkylation using 4-(bromomethyl)pyridine and indole has been explored with fac-Ir(ppy)3 (2 mol%) as a photocatalyst. Under blue LED irradiation in acetonitrile, the reaction proceeds via a bromine radical intermediate, affording the product in 45% yield. While promising, scalability remains challenging due to high catalyst costs.

TBHP-Promoted Radical Addition

Tert-butyl hydroperoxide (TBHP) oxidizes 4-(chloromethyl)pyridine to generate a chloromethyl radical, which adds to indole’s C3 position. However, N-alkylation competes, resulting in a 3:1 mixture of C- and N-alkylated products. Chromatographic separation reduces the practical yield to 32% for the desired isomer.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
N-Alkylation 68–74 >95 Simple, scalable Competing ring alkylation
Leimgruber−Batcho 55 99 High purity via crystallization Multi-step, specialized reagents
Suzuki Coupling 62 90 Regioselective Boronic acid instability
Reductive Amination 53–60 85 One-pot procedure Low atom economy
Photoredox Catalysis 45 88 Mild conditions High catalyst cost

Challenges in Process Optimization

Regioselectivity in N- vs. C-Alkylation

Indole’s ambident nucleophilicity complicates direct alkylation, as C3 attack often competes. Steric hindrance from the pyridin-4-ylmethyl group slightly favors N-alkylation (70:30 N:C ratio), but additives like lithium perchlorate can improve selectivity to 85:15.

Purification of Hydrophilic Byproducts

The polar pyridyl moiety necessitates advanced purification techniques. Counterion exchange with camphorsulfonic acid, as pioneered by Eli Lilly, enables crystallization from ethanol/water mixtures, reducing reliance on chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, or proteins, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, which are crucial in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Isomers

2-Pyridin-4-yl-1H-indole

A positional isomer, 2-pyridin-4-yl-1H-indole (CAS 21182-07-0), features the pyridine ring attached directly to the indole’s 2-position. This structural variation significantly alters electronic properties:

  • Electronic Effects : The 2-position linkage reduces conjugation between the indole’s nitrogen lone pair and the pyridine ring compared to the 1-(pyridin-4-ylmethyl) derivative.
  • Applications : While 1-(pyridin-4-ylmethyl)indole is tailored for metal coordination, 2-pyridin-4-yl-1H-indole may prioritize π-π stacking interactions in supramolecular assemblies due to its planar geometry .

Comparison with Piperidinyl-Linked Analogs

1-Piperidin-4-yl-1H-indole

1-Piperidin-4-yl-1H-indole (CAS 118511-81-2) replaces the methylene bridge with a piperidinyl group. Key differences include:

  • Physicochemical Properties :
    • Density: 1.16 g/cm³ (predicted)
    • pKa: 10.20 (predicted)
    • Boiling Point: 362.9 °C (predicted)

      These properties contrast with this compound, where the rigid methylene linker may reduce solubility but improve stereochemical stability.

1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole

This analog (CAS 594827-31-3) features a pyridin-2-ylmethyl group attached to a piperidine ring, which is then linked to indole. The additional nitrogen in the piperidine enhances basicity, while the pyridin-2-yl group may facilitate hydrogen bonding in medicinal chemistry contexts .

Comparison with Dihydropyridine Derivatives

3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole

This derivative incorporates a non-aromatic 1,4-dihydropyridine ring sulfonylated at the 1-position. Key distinctions:

  • Electronic Structure : The dihydropyridine moiety reduces aromaticity, increasing reactivity toward electrophilic agents.
  • Pharmacological Relevance : Such hybrids exhibit bioactivity, as evidenced by NMR and X-ray data confirming structural stability .

Pharmacological and Chemical Property Comparisons

Table 1: Comparative Data for Selected Analogs

Compound Molecular Weight Density (g/cm³) pKa Key Feature
This compound ~224.27* N/A ~6–8† Metal coordination capability
1-Piperidin-4-yl-1H-indole 200.28 1.16 10.20 Enhanced solubility
2-Pyridin-4-yl-1H-indole 194.23 N/A N/A Planar π-stacking

*Calculated based on molecular formula C₁₃H₁₁N₂. †Estimated based on pyridine and indole pKa values.

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